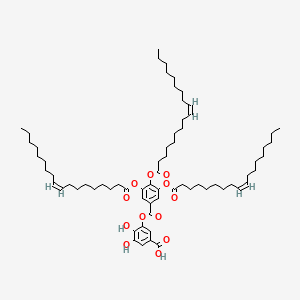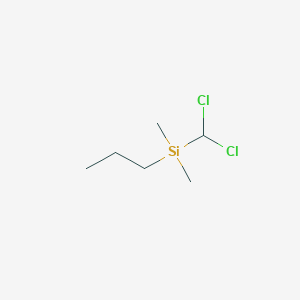
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) typically involves the reaction of 3-buten-2-one with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yield and purity .
化学反应分析
Types of Reactions
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce saturated derivatives .
科学研究应用
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Buten-2-one: Lacks the pyrrolidinyl group, making it less complex.
4-(1-Pyrrolidinyl)-2-butanone: Similar structure but different positioning of functional groups.
Uniqueness
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) is unique due to the presence of both butenone and pyrrolidinyl groups, which confer specific chemical properties and reactivity .
属性
CAS 编号 |
19352-94-4 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3 |
InChI 键 |
PHIOIKOSWSFSHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CN1CCCC1 |
规范 SMILES |
CC(=O)C=CN1CCCC1 |
同义词 |
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


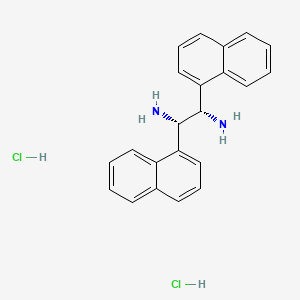
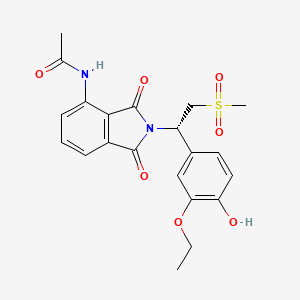
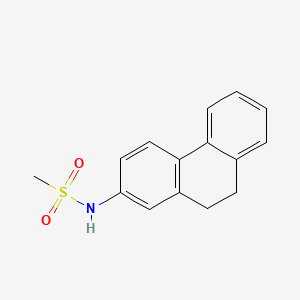
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
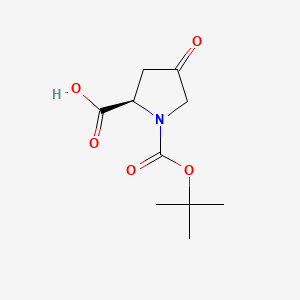
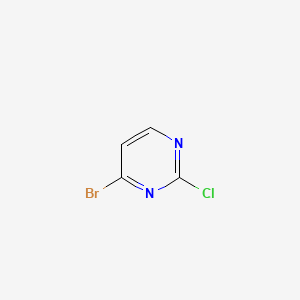
![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)

